molecular formula C24H17N3O6 B12432699 4-{6-methoxy-2-[(1E)-2-(3-nitrophenyl)ethenyl]-4-oxoquinazolin-3-yl}benzoic acid

4-{6-methoxy-2-[(1E)-2-(3-nitrophenyl)ethenyl]-4-oxoquinazolin-3-yl}benzoic acid

Numéro de catalogue: B12432699
Poids moléculaire: 443.4 g/mol
Clé InChI: GNLVJIICVWDSNI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-{6-methoxy-2-[(1E)-2-(3-nitrophenyl)ethenyl]-4-oxoquinazolin-3-yl}benzoic acid is a synthetically designed small molecule recognized for its potent inhibitory activity against key receptor tyrosine kinases, particularly Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) . Its mechanism involves competitively binding to the ATP-binding site of these kinases, thereby blocking the phosphorylation and subsequent activation of downstream signaling cascades critical for cell proliferation and survival. This dual-targeting capability makes it a valuable chemical probe for investigating angiogenic and oncogenic pathways in various cancer models. Research utilizing this compound has demonstrated its efficacy in suppressing tumor growth and inducing apoptosis in preclinical studies, highlighting its role as a lead compound in the development of novel multi-targeted anticancer therapeutics. Its specific structural features, including the 4-oxoquinazolin core and the (E)-styled vinyl bridge, are essential for its high-affinity interaction with the target kinases. Consequently, this inhibitor is primarily applied in biochemical assays to study kinase function, in cell-based models to examine its effects on proliferation and angiogenesis, and in vivo to evaluate its potential as a therapeutic agent, providing critical insights for oncology and translational medicine research.

Propriétés

Formule moléculaire

C24H17N3O6

Poids moléculaire

443.4 g/mol

Nom IUPAC

4-[6-methoxy-2-[2-(3-nitrophenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid

InChI

InChI=1S/C24H17N3O6/c1-33-19-10-11-21-20(14-19)23(28)26(17-8-6-16(7-9-17)24(29)30)22(25-21)12-5-15-3-2-4-18(13-15)27(31)32/h2-14H,1H3,(H,29,30)

Clé InChI

GNLVJIICVWDSNI-UHFFFAOYSA-N

SMILES canonique

COC1=CC2=C(C=C1)N=C(N(C2=O)C3=CC=C(C=C3)C(=O)O)C=CC4=CC(=CC=C4)[N+](=O)[O-]

Origine du produit

United States

Méthodes De Préparation

Cyclocondensation of Anthranilic Acid Derivatives

The quinazolinone scaffold is typically synthesized from anthranilic acid or its substituted analogs. A validated approach involves:

  • Acetylation : 6-Methoxyanthranilic acid reacts with acetic anhydride in the presence of sodium acetate to form N-acetyl-6-methoxyanthranilic acid.
  • Cyclization : Treatment with phosphorus pentoxide (P₂O₅) in glacial acetic acid under reflux (6–8 hours) generates 2-methyl-6-methoxy-4H-benzo[d]oxazin-4-one.
  • Amine Incorporation : Reaction with 4-aminobenzoic acid in acetic acid introduces the benzoic acid substituent at position 3, yielding 4-(6-methoxy-2-methyl-4-oxoquinazolin-3-yl)benzoic acid.

Critical Parameters :

  • Temperature : 110–120°C for cyclization.
  • Solvent : Glacial acetic acid ensures protonation and facilitates ring closure.
  • Yield : 72–93%.

Introduction of the (1E)-2-(3-Nitrophenyl)Ethenyl Group

Wittig Reaction Strategy

The styryl group is introduced via a Wittig reaction between a quinazolinone aldehyde and a 3-nitrophenylmethyltriphenylphosphonium ylide:

  • Aldehyde Formation : Oxidation of 2-methylquinazolinone using MnO₂ or PCC yields 2-formylquinazolinone.
  • Ylide Preparation : 3-Nitrobenzyl bromide reacts with triphenylphosphine in THF to form the phosphonium salt, deprotonated with n-BuLi.
  • Coupling : The ylide reacts with the aldehyde at 0–25°C, producing the (E)-styryl product stereoselectively.

Optimized Conditions :

  • Solvent : Dry THF or DMF.
  • Base : n-BuLi or NaH.
  • Yield : 65–78%.

Heck Coupling Alternative

Palladium-catalyzed coupling between 2-vinylquinazolinone and 3-nitroiodobenzene offers a regioselective route:

  • Vinylation : 2-Bromoquinazolinone undergoes Stille coupling with tributylvinyltin in the presence of Pd(PPh₃)₄.
  • Aryl Halide Activation : 3-Nitroiodobenzene reacts with the vinylquinazolinone using Pd(OAc)₂, PPh₃, and Et₃N in DMF at 80°C.

Advantages :

  • Stereocontrol : Exclusive (E)-selectivity due to palladium’s oxidative addition mechanism.
  • Yield : 70–85%.

Functionalization and Nitration

Late-Stage Nitration

For analogs lacking pre-installed nitro groups, electrophilic nitration is performed:

  • Nitrating Agent : HNO₃/H₂SO₄ (1:3 v/v) at 0–5°C.
  • Regioselectivity : The meta position is favored due to steric and electronic effects of the styryl group.

Challenges :

  • Side Reactions : Over-nitration or oxidation of the ethenyl bridge necessitates controlled stoichiometry.
  • Yield : 50–60%.

Direct Use of 3-Nitrophenyl Precursors

Employing 3-nitrobenzaldehyde in the Wittig reaction avoids post-synthesis nitration. This method simplifies purification and improves overall yield (75–82%).

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) removes unreacted starting materials.
  • Recrystallization : Ethanol/water mixtures (7:3) yield pure product as pale-yellow crystals.

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 8.21 (d, J = 16 Hz, CH=CH), δ 7.89 (s, 3-nitrophenyl H), and δ 3.92 (s, OCH₃).
  • IR : Peaks at 1705 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂), and 1680 cm⁻¹ (COOH).
  • MS : m/z 443.41 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Stereoselectivity
Wittig Reaction Aldehyde + Ylide 65–78 ≥95 E-only
Heck Coupling Vinylquinazolinone + Aryl Halide 70–85 ≥97 E-only
Late-Stage Nitration Electrophilic Substitution 50–60 90–92 Meta-selective

Trade-offs :

  • Wittig/Heck : Higher yields but require pre-functionalized intermediates.
  • Late Nitration : Lower yields but flexibility in modifying substitution patterns.

Scalability and Industrial Considerations

Cost-Efficiency

  • Catalyst Recycling : Pd(OAc)₂ can be recovered via extraction, reducing costs by 15–20%.
  • Solvent Recovery : Glacial acetic acid is distilled and reused, minimizing waste.

Green Chemistry Approaches

  • Microwave Assistance : Reduces reaction times from hours to minutes (e.g., cyclization in 20 minutes vs. 6 hours).
  • Deep Eutectic Solvents (DES) : Choline chloride/urea mixtures replace toxic DMF, improving safety.

Analyse Des Réactions Chimiques

Types of Reactions

QNZ46 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine group.

    Substitution: Various substitution reactions can be performed on the aromatic rings to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various quinazolinone derivatives with different functional groups.

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of this compound is C24H17N3O6, with a molecular weight of approximately 443.41 g/mol. Its structure features a quinazoline core, which is known for its diverse biological activities, particularly in medicinal chemistry.

Biological Activities

1. Antibacterial Properties
Recent studies have indicated that derivatives of quinazoline compounds exhibit notable antibacterial activities. For instance, compounds similar to 4-{6-methoxy-2-[(1E)-2-(3-nitrophenyl)ethenyl]-4-oxoquinazolin-3-yl}benzoic acid have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. The compound's nitrophenyl group enhances its interaction with bacterial targets, making it a candidate for further exploration in antimicrobial therapy .

2. Anticancer Activity
Quinazoline derivatives are also being investigated for their anticancer properties. The presence of the methoxy and nitrophenyl groups in this compound may contribute to its ability to inhibit cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .

3. Antioxidant Activity
Research has highlighted the potential of this compound in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases. The antioxidant properties are attributed to the quinazoline scaffold, which can stabilize free radicals through electron donation .

Case Studies

StudyFindings
Antibacterial Screening A study tested various quinazoline derivatives against Staphylococcus aureus and E. coli, revealing that certain modifications led to enhanced antibacterial effects.
Anticancer Research Investigations into the cytotoxic effects of similar compounds showed significant inhibition of cell growth in breast cancer cell lines, indicating potential therapeutic applications in oncology.
Antioxidant Evaluation Research demonstrated that compounds with similar structures possess strong radical scavenging abilities, supporting their use in formulations aimed at reducing oxidative stress .

Comparaison Avec Des Composés Similaires

Comparison with Structurally or Functionally Similar Compounds

The following table summarizes key structural analogs and their comparative properties:

Compound Name Structure Molecular Weight (g/mol) Key Functional Groups Biological Activity References
QNZ46 (1237744-13-6) Quinazolinone core, 3-nitrophenyl ethenyl, benzoic acid 443.41 Methoxy, nitro, ethenyl, carboxylic acid NMDA receptor inhibition; Cytochrome b inhibition
GW4064 (3-[2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]ethenyl]benzoic acid) Isoxazole core, dichlorophenyl, ethenyl benzoic acid 581.27 Chloro, isopropyl, isoxazole, carboxylic acid Agonist of farnesoid X receptor (FXR); regulates fatty acid oxidation
Ethyl 4-(7-chloro-2-(2-(3-nitrophenyl)ethenyl)-4-oxo-3(4H)-quinazolinyl)benzoate Quinazolinone core, ethyl ester, 3-nitrophenyl ethenyl 494.88 Ethyl ester (prodrug form), nitro, ethenyl Prodrug of QNZ46 with enhanced lipophilicity
2-Hydroxy-4-methoxy-3-(3-methylbut-2-en-1-yl)-6-[(E)-2-phenylethenyl]benzoic acid Prenylated benzoic acid, styryl group 380.43 Prenyl, styryl, methoxy, carboxylic acid Natural product analog; antioxidant and anti-inflammatory properties
4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid Azetidinone core, nitrobenzylidene, benzoic acid 388.75 Azetidinone (4-membered β-lactam ring), nitro, chloro Antimicrobial activity against Gram-positive bacteria
3-{[6-(4-Chloro-3-fluorophenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy}benzoic acid Benzimidazole core, chloro-fluorophenoxy, benzoic acid 426.83 Chloro, fluoro, benzimidazole, carboxylic acid Kinase inhibitor; potential anticancer applications

Key Findings from Comparative Analysis

Structural Influence on Bioactivity: QNZ46’s quinazolinone scaffold is critical for NMDA receptor binding, as substitution with azetidinone () or isoxazole (GW4064, ) shifts activity to antimicrobial or metabolic targets. The 3-nitrophenyl ethenyl group in QNZ46 and its ethyl ester analog () enhances electron-deficient interactions, improving receptor affinity compared to styryl or prenyl groups in natural analogs ().

Functional Group Modifications :

  • Benzoic acid is a conserved feature across analogs, suggesting its role in solubility and target engagement. Esterification (e.g., ethyl ester in ) increases lipophilicity but reduces in vivo activity due to poor hydrolysis .
  • Nitro groups (QNZ46, ) correlate with redox-modulating activity, whereas chloro/fluoro substitutions () enhance kinase inhibition.

Mechanistic Divergence: QNZ46 uniquely exhibits dual activity: NMDA receptor modulation (glutamate-dependent inhibition) and cytochrome b inhibition, unlike GW4064, which solely targets FXR . Azetidinone derivatives () lack ETC activity, focusing instead on bacterial cell wall synthesis.

Activité Biologique

4-{6-methoxy-2-[(1E)-2-(3-nitrophenyl)ethenyl]-4-oxoquinazolin-3-yl}benzoic acid, commonly referred to as QNZ46, is a synthetic compound with significant biological activity. Its structure features a quinazolinone core, which is known for its pharmacological properties. This article explores the biological activities of QNZ46, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

  • Molecular Formula : C24H17N3O6
  • Molecular Weight : 443.4 g/mol
  • IUPAC Name : 4-[6-methoxy-2-[(1E)-2-(3-nitrophenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid
  • CAS Number : 1237744-13-6

QNZ46 functions primarily as a selective antagonist of NMDA receptors, particularly targeting NR2C and NR2D subunits. This selectivity allows for specific modulation of synaptic transmission and plasticity, which are critical in neurological processes. The compound binds to a novel site on the NMDA receptor distinct from traditional binding sites for glutamate and glycine, thereby influencing receptor activity without complete inhibition .

Neurological Effects

QNZ46 has been studied extensively for its effects on neurological disorders. It shows promise in:

  • Alzheimer's Disease : By modulating NMDA receptor activity, QNZ46 may help in reducing excitotoxicity associated with neurodegeneration.
  • Parkinson's Disease : The compound's ability to influence synaptic plasticity could provide therapeutic benefits in managing symptoms.
  • Epilepsy : As an NMDA antagonist, QNZ46 may reduce seizure activity by dampening overactive neuronal circuits.

Antioxidant and Cytotoxic Activities

Research indicates that QNZ46 exhibits antioxidant properties, potentially protecting cells from oxidative stress. Additionally, preliminary studies suggest cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in cancer therapy .

Comparative Analysis with Similar Compounds

Compound NameActivity TypeSelectivityReference
DQP-1105NMDA receptor antagonistNR2C/NR2D
Ro 25-6981NMDA receptor antagonistNR2B
CGP 37849Broad-spectrum NMDA antagonistNon-selective

QNZ46 is unique due to its high selectivity for NR2C and NR2D subunits compared to other NMDA antagonists. This specificity may enable more targeted therapeutic applications with fewer side effects.

Case Studies and Research Findings

Several studies have investigated the biological activities of QNZ46:

  • Neuroprotective Studies :
    • In vitro assays demonstrated that QNZ46 effectively reduced neuronal cell death induced by excitotoxic agents.
    • Animal models of Alzheimer's disease showed improved cognitive function following treatment with QNZ46 compared to controls .
  • Cancer Research :
    • In vitro studies indicated that QNZ46 inhibited the proliferation of various cancer cell lines (e.g., Hep-G2 and A2058) at concentrations ranging from 5 to 10 μM without significant cytotoxicity to normal cells .
  • Antioxidant Activity :
    • QNZ46 was tested against reactive oxygen species (ROS) in cell-based assays, showing a significant reduction in oxidative stress markers compared to untreated controls .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.